molecular formula C13H10F3N3O4 B14028671 2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester CAS No. 954118-33-3

2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester

Cat. No.: B14028671
CAS No.: 954118-33-3
M. Wt: 329.23 g/mol
InChI Key: NCXVDHKIXUHEER-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 4-nitro-2-trifluoromethylaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the aniline derivative attacks the cyanoacetate, followed by cyclization and esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Cyano-3-(4-amino-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester.

Scientific Research Applications

2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biological processes, including enzyme inhibition and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(4-nitro-phenylamino)-acrylic acid ethyl ester: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    2-Cyano-3-(4-amino-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester: Contains an amino group instead of a nitro group, leading to different biological activities.

Uniqueness

The presence of the trifluoromethyl group in 2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

CAS No.

954118-33-3

Molecular Formula

C13H10F3N3O4

Molecular Weight

329.23 g/mol

IUPAC Name

ethyl 2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate

InChI

InChI=1S/C13H10F3N3O4/c1-2-23-12(20)8(6-17)7-18-11-4-3-9(19(21)22)5-10(11)13(14,15)16/h3-5,7,18H,2H2,1H3

InChI Key

NCXVDHKIXUHEER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)C#N

Origin of Product

United States

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